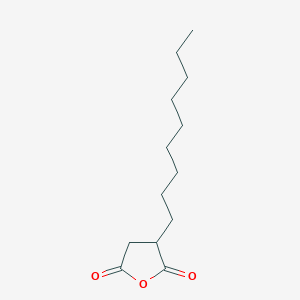

2,5-Furandione, dihydro-3-nonyl-

Description

Properties

CAS No. |

5173-86-4 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

3-nonyloxolane-2,5-dione |

InChI |

InChI=1S/C13H22O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h11H,2-10H2,1H3 |

InChI Key |

PMSSUODTFUHXHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1CC(=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-nonyl- typically involves the reaction of maleic anhydride with nonyl alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, followed by cyclization to form the dihydro-2,5-furandione ring structure.

Industrial Production Methods

Industrial production of 2,5-Furandione, dihydro-3-nonyl- can be achieved through the catalytic hydrogenation of maleic anhydride in the presence of nonyl alcohol. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-nonyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nonanoic acid and maleic acid derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted furandiones depending on the nucleophile used.

Scientific Research Applications

2,5-Furandione, dihydro-3-nonyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of polymers and resins due to its reactive anhydride group.

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-nonyl- involves its reactivity as an anhydride. It can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymerization and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of 2,5-furandione derivatives with varying substituents:

Notes:

- Substituent Effects :

- Chain Length : Longer chains (e.g., hexadecenyl) increase hydrophobicity and thermal stability, making them suitable for high-temperature applications like lubricants . Shorter chains (e.g., methyl) enhance solubility in polar solvents .

- Branching vs. Linearity : Branched substituents (e.g., tetrapropenyl) reduce crystallinity, improving compatibility with polymers .

- Unsaturation : Alkenyl groups (e.g., octenyl) introduce sites for further functionalization, such as epoxidation or hydrogenation .

Data Gaps and Research Needs

- 2,5-Furandione, Dihydro-3-Nonyl-: Limited data exist on its synthesis, toxicity, and applications.

- Discrepancies : lists an inconsistent molecular formula (C₁₂O₃) for 1-octenylsuccinic anhydride, which likely should be C₁₂H₁₈O₃ based on molecular weight calculations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-Furandione, dihydro-3-nonyl- with high purity?

Methodological Answer:

The synthesis typically involves the reaction of maleic anhydride with nonenol (nonyl-substituted alcohol) under controlled conditions. Key steps include:

- Esterification : Reacting maleic anhydride with nonenol at 80–100°C in an inert solvent (e.g., toluene) using acid catalysts like sulfuric acid.

- Cyclization : Removing water via azeotropic distillation to drive the formation of the dihydrofuran ring.

- Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, followed by recrystallization from non-polar solvents (e.g., hexane).

For structural analogs (e.g., octenyl or tetrapropenyl derivatives), similar protocols are used, with adjustments in reaction time and solvent polarity based on alkyl chain length .

Basic: What spectroscopic techniques are optimal for structural characterization of dihydro-3-nonyl-2,5-furandione?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., nonyl chain methyl groups at δ 0.8–1.5 ppm, furan ring protons at δ 3.0–5.0 ppm).

- ¹³C NMR : Confirm carbonyl carbons (δ 170–180 ppm) and alkyl chain carbons.

- FT-IR : Detect anhydride carbonyl stretching (1770–1850 cm⁻¹) and C-O-C vibrations (1050–1250 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₀O₃, expected m/z ~224.14).

Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy, as demonstrated for structurally related compounds like citraconic anhydride .

Advanced: How do alkyl chain length and substituent position influence the compound’s reactivity in copolymerization?

Methodological Answer:

Alkyl chain length (e.g., nonyl vs. octenyl) impacts steric hindrance and solubility:

- Reactivity in Free-Radical Copolymerization : Longer chains (e.g., nonyl) reduce reactivity ratios due to steric effects, favoring homopolymerization over copolymerization.

- Thermal Stability : Branched chains (e.g., tetrapropenyl) enhance thermal stability in polymer matrices, as seen in polypropylene reaction products .

Experimental design should include: - Monomer Feed Ratios : Vary the molar ratio of dihydro-3-nonyl-furandione to co-monomers (e.g., styrene).

- Kinetic Studies : Use DSC or GPC to monitor molecular weight distribution and reactivity ratios.

Reference data for octenyl and dodecenyl analogs suggest chain length inversely correlates with copolymerization efficiency .

Advanced: How can computational models predict environmental mobility and bioaccumulation potential?

Methodological Answer:

- Partition Coefficient (log Pow) : Predict using software like EPI Suite or COSMOtherm. Experimental validation follows OECD Test Guideline 107 (shake-flask method), as reported for tetrapropenyl analogs (log Pow >4.39) .

- Soil Mobility (Koc) : Molecular dynamics simulations estimate adsorption coefficients. For dihydro-3-nonyl derivatives, Koc values are expected to exceed 500 (low mobility), similar to tetrapropenyl variants (Koc = 825) .

- Bioaccumulation : Use quantitative structure-activity relationships (QSARs) to model bioconcentration factors (BCF). Nonyl chains may exhibit moderate BCF (100–3000) due to high log Pow .

Advanced: How to resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

Contradictions often arise from differences in sample purity or environmental exposure. A systematic approach includes:

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–3 months. Monitor via HPLC for degradation products (e.g., succinic acid derivatives).

- Stabilizer Screening : Test antioxidants (e.g., BHT) or inert gas purging (N₂) during storage. For anhydrides, moisture-free conditions are critical, as hydrolysis can reduce purity .

- Interlaboratory Validation : Compare stability data across labs using standardized protocols (e.g., ISO 16726).

Basic: What are the safety and disposal considerations for handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of dust.

- Waste Disposal : Incinerate in a licensed facility equipped with scrubbers for acidic gases. Do not dispose in waterways; soil contamination risks are high due to low mobility (Koc >500) .

- Biodegradation Studies : Aerobic biodegradation assays (OECD 301B) can assess environmental persistence. Nonyl chains may slow microbial breakdown compared to shorter analogs .

Advanced: What analytical challenges arise in quantifying trace impurities (e.g., residual monomers)?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection (210 nm). Optimize mobile phase (acetonitrile/water gradient) to resolve nonyl-substituted impurities.

- Mass Spectrometry : LC-HRMS or GC-MS detects trace isomers (e.g., E/Z configurations in nonenyl chains) with detection limits <0.1% .

- Validation : Perform spike-and-recovery tests (80–120% recovery range) and compare against certified reference materials (CRMs) for accuracy .

Basic: How to determine the octanol-water partition coefficient (log Pow) experimentally?

Methodological Answer:

- Shake-Flask Method (OECD 107) :

- Saturate octanol and water phases with each other.

- Dissolve the compound in octanol, mix with water (1:1 ratio), and equilibrate for 24 hr.

- Quantify concentrations via UV-Vis or HPLC.

- Calculations : log Pow = log([Compound]ₒcₜₐₙₒₗ / [Compound]wₐₜₑᵣ).

For analogs like tetrapropenyl derivatives, log Pow >4.39 has been reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.